
MK-2 Dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MK-2 Dye is an organic compound widely used in dye-sensitized solar cells (DSSCs). It is known for its high efficiency in converting solar energy into electrical energy. The compound is characterized by its oligothiophene structure, which includes donor and acceptor units that facilitate efficient electron transfer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MK-2 Dye involves the functionalization of cyanoacrylic acid with oligothiophene units. One efficient synthetic protocol includes the substitution of a hydroxamic acid anchor into the dye, enhancing its photovoltaic performance and water stability . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the functionalization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process includes the preparation of oligothiophene intermediates, followed by their functionalization with cyanoacrylic acid. The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
MK-2 Dye undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation states, which can affect its electronic properties.
Reduction: Reduction reactions can modify the dye’s structure, impacting its photovoltaic performance.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced properties, such as increased water stability and improved photovoltaic efficiency .
Applications De Recherche Scientifique
MK-2 Dye has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in DSSCs, enhancing the efficiency of solar cells.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic photovoltaic cells and other renewable energy technologies.
Mécanisme D'action
The mechanism of action of MK-2 Dye involves its interaction with semiconductor materials in DSSCs. The dye absorbs sunlight and generates excited electrons, which are transferred to the conduction band of the semiconductor. This process creates an electric current, which is harnessed for energy production. The molecular targets include the semiconductor’s surface, where the dye molecules are anchored, and the pathways involved include electron transfer and recombination processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N719 Dye: Another widely used dye in DSSCs, known for its high efficiency and stability.
N749 Dye: Similar to MK-2 Dye, used in DSSCs for its excellent light absorption properties.
SQ-2 Dye: Known for its strong absorption in the visible spectrum, used in various photovoltaic applications.
Uniqueness of this compound
This compound stands out due to its oligothiophene structure, which provides a unique combination of donor and acceptor units. This structure enhances its electron transfer capabilities, making it highly efficient in DSSCs. Additionally, the functionalization with hydroxamic acid anchors improves its water stability, making it more durable in various environmental conditions .
Propriétés
Formule moléculaire |
C58H70N2O2S4 |
|---|---|
Poids moléculaire |
955.5 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38+ |
Clé InChI |
FOELOZKDLHJOHT-XLDZHHEVSA-N |
SMILES isomérique |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)/C=C(\C#N)/C(=O)O |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)C=C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


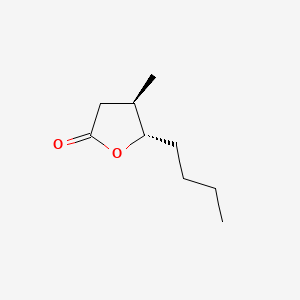
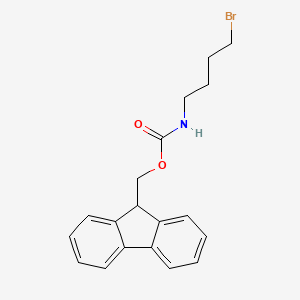
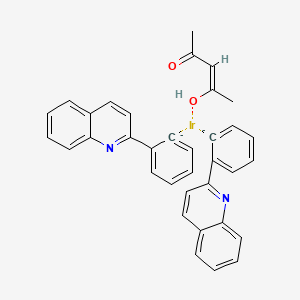


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
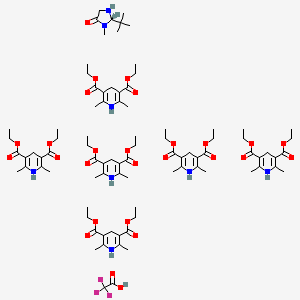
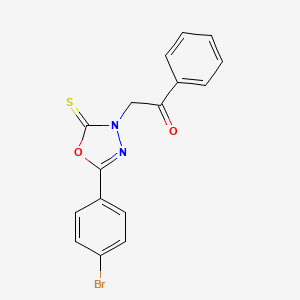
![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)
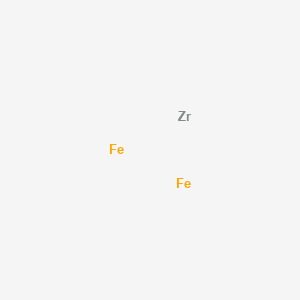

![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)

